molecular formula C20H24N2O5S B298084 tert-butyl (4-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenoxy)acetate

tert-butyl (4-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenoxy)acetate

Cat. No.: B298084
M. Wt: 404.5 g/mol
InChI Key: WOHKLGXQALDCKK-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl {4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenoxy}acetate is a complex organic compound that features a tert-butyl ester group, a phenoxy group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenoxy)acetate typically involves multiple steps. One common approach starts with the preparation of the hydrazone intermediate, which is then reacted with a phenoxyacetate derivative. The reaction conditions often include the use of organic solvents such as methanol or dichloromethane, and catalysts like imidazole or n-butyllithium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenoxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

tert-Butyl {4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenoxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenoxy)acetate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets tert-butyl (4-{2-[(4-methylphenyl)sulfonyl]carbohydrazonoyl}phenoxy)acetate apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

tert-butyl 2-[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H24N2O5S/c1-15-5-11-18(12-6-15)28(24,25)22-21-13-16-7-9-17(10-8-16)26-14-19(23)27-20(2,3)4/h5-13,22H,14H2,1-4H3/b21-13+

InChI Key

WOHKLGXQALDCKK-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)OC(C)(C)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC(C)(C)C

Origin of Product

United States

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